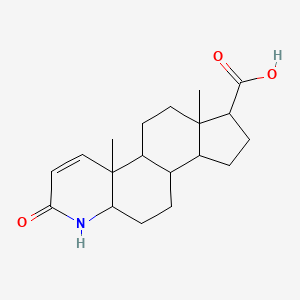![molecular formula C20H14N2O3S B12507640 2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione is a complex organic compound that features a thiazole ring, an indene-1,3-dione core, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione typically involves the condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with indene-1,3-dione under specific conditions. One common method involves the use of methanol as a solvent and stirring the reaction mixture at room temperature for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione involves its interaction with specific molecular targets. The thiazole ring and the indene-1,3-dione core are crucial for its biological activity. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: This compound shares the indene-1,3-dione core but lacks the thiazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione is unique due to the presence of both the thiazole ring and the indene-1,3-dione core. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C20H14N2O3S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
3-hydroxy-2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11,23H,1H3 |
InChIキー |
RQKPXSMTYHXYPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)

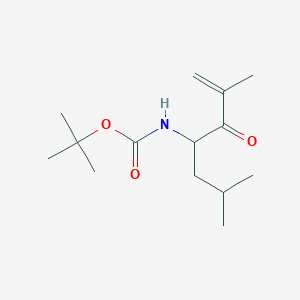
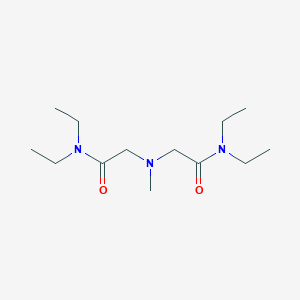
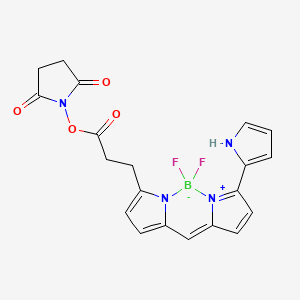
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
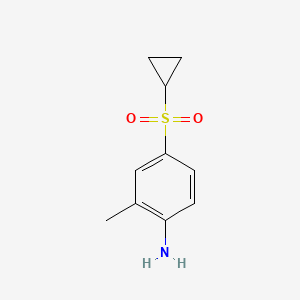
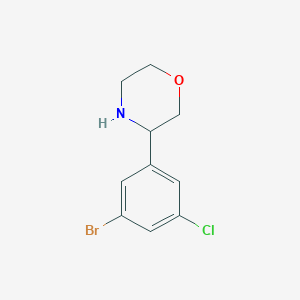
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)
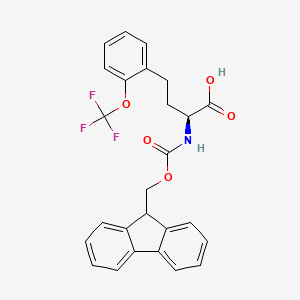
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
